molecular formula C13H19N3S B4974795 5-Methyl-5-(2-methylpropyl)-2-phenyl-1,2,4-triazolidine-3-thione

5-Methyl-5-(2-methylpropyl)-2-phenyl-1,2,4-triazolidine-3-thione

Cat. No.: B4974795
M. Wt: 249.38 g/mol
InChI Key: WVCFFDMZHCQTJD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Methyl-5-(2-methylpropyl)-2-phenyl-1,2,4-triazolidine-3-thione is a chemical compound belonging to the class of triazolidines This compound is characterized by its unique structure, which includes a triazolidine ring substituted with methyl, isobutyl, and phenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methyl-5-(2-methylpropyl)-2-phenyl-1,2,4-triazolidine-3-thione can be achieved through several methods. One common approach involves the reaction of appropriate hydrazine derivatives with carbon disulfide, followed by cyclization. The reaction typically requires a base such as sodium hydroxide and is carried out under reflux conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. The choice of solvents, temperature control, and purification methods are critical factors in industrial synthesis.

Chemical Reactions Analysis

Types of Reactions

5-Methyl-5-(2-methylpropyl)-2-phenyl-1,2,4-triazolidine-3-thione undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can yield the corresponding triazolidine derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the phenyl or methyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be employed under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

5-Methyl-5-(2-methylpropyl)-2-phenyl-1,2,4-triazolidine-3-thione has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-Methyl-5-(2-methylpropyl)-2-phenyl-1,2,4-triazolidine-3-thione involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or proteins, leading to various biological effects. For example, it may interact with tankyrase enzymes, affecting the Wnt signaling pathway, which is crucial in cancer therapy .

Comparison with Similar Compounds

Similar Compounds

  • 5-Methyl-5-phenyl-2,4-imidazolidinedione
  • 5-Isobutyl-5-methylhydantoin

Uniqueness

5-Methyl-5-(2-methylpropyl)-2-phenyl-1,2,4-triazolidine-3-thione is unique due to its specific substitution pattern on the triazolidine ring. This structural uniqueness imparts distinct chemical and biological properties compared to similar compounds .

Properties

IUPAC Name

5-methyl-5-(2-methylpropyl)-2-phenyl-1,2,4-triazolidine-3-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19N3S/c1-10(2)9-13(3)14-12(17)16(15-13)11-7-5-4-6-8-11/h4-8,10,15H,9H2,1-3H3,(H,14,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WVCFFDMZHCQTJD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC1(NC(=S)N(N1)C2=CC=CC=C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19N3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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